molecular formula C11H20BrO5P B14624493 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate CAS No. 57204-54-3

2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate

Cat. No.: B14624493
CAS No.: 57204-54-3
M. Wt: 343.15 g/mol
InChI Key: JNQMEBCYVSQBAW-UHFFFAOYSA-N
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Description

2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C11H20BrO5P . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a phosphate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclopentyl 3-oxobutan-2-yl phosphate with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphate ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.

    Oxidation: Products include oxidized phosphates.

    Reduction: Products include alcohol derivatives.

    Hydrolysis: Products include cyclopentyl 3-oxobutan-2-yl phosphate and 2-bromoethanol.

Scientific Research Applications

2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. The phosphate ester moiety can participate in hydrolysis reactions, releasing the corresponding alcohol and phosphate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl cyclohexyl 3-oxobutan-2-yl phosphate
  • 2-Bromoethyl cyclopropyl 3-oxobutan-2-yl phosphate
  • 2-Bromoethyl cyclobutyl 3-oxobutan-2-yl phosphate

Uniqueness

2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of a cyclopentyl group and a phosphate ester, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentyl group influences the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

57204-54-3

Molecular Formula

C11H20BrO5P

Molecular Weight

343.15 g/mol

IUPAC Name

2-bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C11H20BrO5P/c1-9(13)10(2)16-18(14,15-8-7-12)17-11-5-3-4-6-11/h10-11H,3-8H2,1-2H3

InChI Key

JNQMEBCYVSQBAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OP(=O)(OCCBr)OC1CCCC1

Origin of Product

United States

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